molecular formula C8H8BrClF3N B6220859 4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride CAS No. 2758003-18-6

4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride

Cat. No. B6220859
CAS RN: 2758003-18-6
M. Wt: 290.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride, also known as N-methyl-4-bromo-3-trifluoromethylaniline hydrochloride, is a derivative of aniline and is used in a variety of scientific research applications. Its chemical formula is C7H7BrF3N•HCl and its molecular weight is 256.04 g/mol. This compound is a white crystalline solid with a melting point of 146-148 °C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and benzene.

Mechanism of Action

4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride functions as a catalyst in the synthesis of polymers and other materials. It is believed to act by forming a covalent bond between the bromine atom and the substrate. This bond then facilitates the formation of a polymeric structure.
Biochemical and Physiological Effects
4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride has no known biochemical or physiological effects. It is not intended for human or animal consumption and should only be used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride in laboratory experiments include its high solubility in water, ethanol, and methanol, as well as its low melting point. It is also relatively inexpensive and easy to obtain. However, this compound is toxic and should be handled with care. It should also be stored in a cool, dry place away from light and moisture.

Future Directions

There are a number of potential future directions for research involving 4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride. These include further research into its use as a catalyst in the synthesis of polymers and other materials, as well as its potential use in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. Additionally, further research could be conducted into its use as a fluorescent dye for the imaging of cells and tissues.

Synthesis Methods

The synthesis of 4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride is achieved through the reaction of 4-bromo-N-methyl-3-(trifluoromethyl)aniline and hydrochloric acid. The reaction is conducted in a flask containing a mixture of water and ethanol. The reaction is then heated to a temperature of 70-80 °C and stirred until complete. The reaction is then cooled and the resulting product is filtered and dried.

Scientific Research Applications

4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers and other materials, and as a fluorescent dye for the imaging of cells and tissues. It is also used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride involves the reaction of 4-bromo-3-nitro-N-methyltrifluoroaniline with hydrogen gas in the presence of palladium on carbon catalyst to yield 4-bromo-N-methyl-3-(trifluoromethyl)aniline. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-bromo-3-nitro-N-methyltrifluoroaniline", "Hydrogen gas", "Palladium on carbon catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromo-3-nitro-N-methyltrifluoroaniline is dissolved in a suitable solvent such as ethanol or methanol.", "Step 2: Hydrogen gas is bubbled through the solution in the presence of palladium on carbon catalyst at room temperature and atmospheric pressure.", "Step 3: The reaction mixture is stirred for several hours until complete conversion of the nitro group to the amino group is achieved.", "Step 4: The catalyst is removed by filtration and the solvent is evaporated under reduced pressure to yield 4-bromo-N-methyl-3-(trifluoromethyl)aniline as a yellow solid.", "Step 5: The resulting amine is dissolved in hydrochloric acid and the mixture is stirred at room temperature for several hours.", "Step 6: The hydrochloride salt of 4-bromo-N-methyl-3-(trifluoromethyl)aniline is obtained by filtration and washing with a suitable solvent such as diethyl ether or ethanol." ] }

CAS RN

2758003-18-6

Molecular Formula

C8H8BrClF3N

Molecular Weight

290.5

Purity

95

Origin of Product

United States

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